2-(Piperidin-2-yl)pyridine hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJBWMJZAOKGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Corresponding Pyridine Derivatives
One of the principal methods for preparing piperidine derivatives, including 2-(Piperidin-2-yl)pyridine hydrochloride, involves catalytic hydrogenation of corresponding pyridine or pyridine-ethanol compounds.
- Catalytic Hydrogenation of 2-Pyridineethanol Compounds
The process typically involves hydrogenating 2-pyridineethanol compounds to yield 2-piperidineethanol derivatives, which can be converted to the target compound. This is performed in the presence of noble metal catalysts such as ruthenium or ruthenium dioxide, often supported on metal oxides. The reaction conditions are optimized to minimize byproduct formation, especially N-methylated derivatives.- Catalyst loading: At least 0.15 g metal per mole of substrate
- Hydrogen pressure: ≥ 500 psig
- Temperature: 90–120 °C
- Use of a secondary amine (e.g., piperidine) as a co-solvent or additive at ≥ 10 mole % relative to the substrate significantly suppresses unwanted N-methylation.
- Catalyst conditioning ("pickling") with amine solvents improves catalyst longevity and activity.
This method yields 2-piperidineethanol compounds with high selectivity and yield, which can be further processed to the hydrochloride salt form.
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Catalyst type | Ruthenium or ruthenium dioxide | Noble metal catalysts preferred |
| Catalyst loading | ≥ 0.15 g metal/mole substrate | High loading reduces byproducts |
| Hydrogen pressure | ≥ 500 psig | Ensures efficient hydrogenation |
| Temperature | 90–120 °C | Controls selectivity and byproduct formation |
| Secondary amine amount | ≥ 10 mole % relative to substrate | Suppresses N-methylation byproducts |
Catalytic Conversion from Biomass-Derived Precursors
Recent research has demonstrated the synthesis of piperidine hydrochloride from biomass-derived furfural using bimetallic catalysts.
- Ru-Co/HAP Catalysts for Piperidine Formation
A Ru-Co bimetallic catalyst supported on hydroxyapatite (HAP) enables the conversion of furfural derivatives through a sequence involving Schiff base formation, hydrogenation to tetrahydrofuran intermediates, and subsequent ring closure to piperidine.- The key intermediate, tetrahydrofuran amino methyl (THFAM), undergoes ring closure facilitated by Ru-Co catalyst surfaces at elevated temperatures (~180 °C).
- The process achieves piperidine yields up to 90% after extended reaction times (~16 hours).
- Piperidine hydrochloride is obtained by treating the reaction mixture with aqueous hydrochloric acid and isolating the salt by evaporation.
Density functional theory (DFT) studies support the mechanism involving adsorption of intermediates on Ru-Co surfaces and favorable C–O bond cleavage steps leading to ring closure.
| Step | Description | Conditions/Notes |
|---|---|---|
| Catalyst | Ru1Co20/HAP (low Ru content) | Essential for efficient ring closure |
| Temperature | ~180 °C | Optimizes yield of piperidine |
| Reaction time | Up to 16 hours | Yield plateaus at ~90% |
| Post-reaction processing | Addition of 2 M HCl, aqueous extraction | Isolates piperidine hydrochloride salt |
Multi-Step Synthetic Routes via Pyridinyl Intermediates
Other synthetic approaches involve multi-step organic synthesis starting from substituted pyridine derivatives or protected intermediates.
- Stepwise Functional Group Transformations
These methods include protection, substitution, reduction, and cyclization steps to introduce the piperidinyl moiety at the 2-position of pyridine.- Example steps include formation of pyridin-2-yl-methylamine derivatives, protection/deprotection sequences, and reductive amination.
- Reactions often utilize sodium hydride, dimethylformamide as solvent, and controlled temperature conditions (e.g., 0 °C to reflux).
- Isolation involves extraction, drying, and purification by distillation or recrystallization.
Though these methods are more complex, they allow for structural modifications and incorporation of substituents, potentially leading to derivatives of this compound.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation of 2-Pyridineethanol | High catalyst loading, secondary amine additive, noble metal catalysts, 90–120 °C, high H2 pressure | High yield and selectivity, minimal byproducts | Requires high-pressure equipment |
| Biomass-Derived Catalytic Conversion (Ru-Co/HAP) | Bimetallic catalyst, 180 °C, 16 h, aqueous HCl treatment | Sustainable feedstock, high yield | Longer reaction times, catalyst complexity |
| Multi-step Organic Synthesis | Protection/deprotection, substitution, reductive amination | Structural versatility | Labor-intensive, multiple steps |
| Transfer Hydrogenation | Formaldehyde as H source, Pd catalyst, ambient pressure | Mild conditions, scalable | Limited direct reports for target compound |
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Discovery Scaffold:
2-(Piperidin-2-yl)pyridine hydrochloride serves as a scaffold for developing new pharmacological agents. Its structural characteristics enable modifications that can enhance biological activity or selectivity towards specific targets. Researchers are exploring its potential in synthesizing compounds that inhibit receptor tyrosine kinases such as ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1 kinase), which are crucial in cancer proliferation pathways .
Nicotinic Acetylcholine Receptor Modulation:
The compound has shown promise as a ligand for nicotinic acetylcholine receptors (nAChRs). Studies suggest it may act as a partial agonist at specific nAChR subtypes, influencing neurotransmission processes related to learning and memory. Its potential therapeutic applications include treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to its ability to modulate cholinergic activity.
Agrochemicals
Insecticidal Properties:
Research indicates that this compound exhibits insecticidal properties against pests such as aphids and mosquitoes. This suggests its utility in agricultural applications as an environmentally friendly pest control agent.
Case Study 1: Cancer Research
A study investigated the efficacy of this compound in inhibiting ALK-positive lung cancer cells. The results demonstrated significant reduction in cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacology
Another research focused on the compound's role as a nAChR modulator. It was found to enhance cognitive function in animal models, indicating its potential for treating cognitive deficits associated with neurodegenerative diseases .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Scaffold for drug discovery; potential inhibitor of ALK and ROS1 kinases; nAChR modulation |
| Agrochemicals | Insecticidal properties against various pests |
| Neuropharmacology | Potential treatment for neurodegenerative diseases; enhances cognitive function |
Mechanism of Action
The mechanism by which 2-(Piperidin-2-yl)pyridine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares key molecular attributes of 2-(Piperidin-2-yl)pyridine hydrochloride with its structural analogs:
Key Observations :
- Positional Isomerism : 3-(Piperidin-2-yl)pyridine hydrochloride differs in the attachment site of the piperidine ring, which may alter receptor binding kinetics compared to the 2-position isomer .
- Ring Size Effects : Replacing piperidine with pyrrolidine (a 5-membered ring) in 2-Methyl-6-(pyrrolidin-1-yl)pyridine hydrochloride reduces ring strain but may decrease affinity for targets requiring bulkier substituents .
Biological Activity
Introduction
2-(Piperidin-2-yl)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of receptor tyrosine kinases. This article explores the compound's structure, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.69 g/mol. The compound features a piperidine ring fused to a pyridine ring, which contributes to its unique reactivity and biological properties. The presence of the hydrochloride salt enhances its solubility in biological systems, facilitating its interaction with target proteins.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.69 g/mol |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in water |
Biological Activity
This compound primarily acts as an inhibitor of receptor tyrosine kinases, specifically anaplastic lymphoma kinase (ALK) and ROS1 kinase. These kinases play critical roles in cell growth and proliferation, particularly in various cancers. By inhibiting these pathways, the compound can suppress tumor growth and potentially serve as a therapeutic agent in oncology.
The compound's mechanism involves binding to specific sites on these target proteins, thereby modulating cellular signaling pathways that influence cell metabolism and gene expression. This interaction can lead to reduced proliferation of cancer cells by disrupting essential signaling cascades.
Biological Evaluation
Research indicates that this compound exhibits promising activity against cancer cell lines driven by ALK and ROS1 mutations. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis in these cancer types.
Table 2: Biological Activity Summary
| Target Kinase | Inhibition Type | Effect on Cancer Cells |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | Competitive Inhibition | Reduced proliferation |
| ROS1 Kinase | Competitive Inhibition | Induced apoptosis |
Case Studies
- Study on ALK Inhibition : A study published in Cancer Research explored the efficacy of this compound on ALK-positive lung cancer cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 0.5 µM, indicating potent inhibitory activity against ALK-driven tumors.
- ROS1 Kinase Study : Another investigation focused on the compound's effects on ROS1-positive cancers. The findings revealed that treatment with this compound led to a marked decrease in tumor growth in xenograft models, supporting its potential as a therapeutic agent for ROS1-driven malignancies.
Table 3: Case Study Results
| Study Focus | IC50 (µM) | Observed Effects |
|---|---|---|
| ALK-positive Lung Cancer | 0.5 | Significant viability reduction |
| ROS1-positive Tumors | Not specified | Decreased tumor growth |
Potential Applications
Given its ability to inhibit critical kinases involved in cancer progression, this compound holds promise for further development as an anticancer drug. Its pharmacokinetic profile suggests good bioavailability, making it a suitable candidate for therapeutic applications.
The biological activity of this compound highlights its potential as a targeted therapeutic agent against cancers driven by ALK and ROS1 kinases. Continued research is necessary to fully elucidate its interactions within biological systems and optimize its application in clinical settings.
Further studies should focus on expanding the understanding of its pharmacodynamics and exploring combinations with other therapeutic agents to enhance efficacy while minimizing resistance development.
Q & A
Q. What are the common synthetic routes for 2-(Piperidin-2-yl)pyridine hydrochloride, and what reaction conditions optimize yield and purity?
The synthesis typically involves reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide [DMF]) at elevated temperatures (80–100°C). Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Key factors for optimization include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Scale-up : Continuous flow reactors reduce side reactions and improve reproducibility compared to batch processes .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : and NMR (DMSO-d6 or DO) confirm the pyridine and piperidine ring integration. For example, the pyridyl protons appear as a multiplet at δ 8.3–8.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (0.1% TFA) gradients .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, critical for confirming stereochemistry and salt form .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR spectroscopic data across studies?
Discrepancies often arise from variations in solvent , pH , or salt form . For example:
- Deuterated solvents : DO vs. DMSO-d6 shifts proton signals due to hydrogen bonding differences.
- pH effects : Protonation of the piperidine nitrogen in acidic media alters splitting patterns .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray data to confirm assignments .
Q. What strategies address contradictory biological activity data in enzyme inhibition assays?
Conflicting results may stem from:
- Assay conditions : Buffer composition (e.g., Tris vs. phosphate) impacts ionization and binding.
- Enzyme sources : Recombinant vs. native enzymes may exhibit varying sensitivity to inhibitors .
- Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay robustness. Dose-response curves (IC) should be replicated across ≥3 independent trials .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Salt form : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) but may hydrolyze under alkaline conditions.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
